Piperazine, 1-[(3-methylcyclobutyl)methyl]-
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Overview
Description
Piperazine, 1-[(3-methylcyclobutyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves cyclization reactions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a piperazine derivative . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can be scaled up for industrial production . The use of parallel solid-phase synthesis and photocatalytic synthesis methods also allows for efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(3-methylcyclobutyl)methyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where piperazine derivatives react with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of N-oxides, while reduction can yield secondary amines .
Scientific Research Applications
Piperazine, 1-[(3-methylcyclobutyl)methyl]- has various scientific research applications:
Mechanism of Action
The mechanism of action of piperazine, 1-[(3-methylcyclobutyl)methyl]- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which means they bind to and activate GABA receptors, leading to the inhibition of neurotransmission . This action results in the relaxation of muscles and the paralysis of parasites, making piperazine derivatives effective anthelmintic agents .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic and in the synthesis of various pharmaceuticals.
1-Methylpiperazine: A derivative with similar biological activity, used in the synthesis of drugs and other bioactive molecules.
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)-methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)-phenoxy)-1-methylcyclohexane-1-carboxylic Acid Derivatives: Used as RXFP1 modulators for the treatment of heart failure.
Uniqueness
Piperazine, 1-[(3-methylcyclobutyl)methyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with GABA receptors and its potential use in various scientific research applications make it a valuable compound in both medicinal and industrial chemistry .
Properties
CAS No. |
1399663-09-2 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]piperazine |
InChI |
InChI=1S/C10H20N2/c1-9-6-10(7-9)8-12-4-2-11-3-5-12/h9-11H,2-8H2,1H3 |
InChI Key |
QNZLFERHHZEJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2CCNCC2 |
Origin of Product |
United States |
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